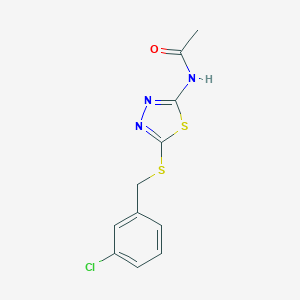

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

N-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS: 353254-79-2, molecular formula: C₁₇H₁₂Cl₃N₃OS₃, molecular weight: 476.85) is a thiadiazole-based derivative characterized by a 3-chlorobenzylthio substituent at the 5-position of the thiadiazole ring and an acetamide group at the 2-position . Thiadiazoles are heterocyclic compounds renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUSWUOQBXRTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Condensation Pathway

The most widely reported method involves a two-step synthesis:

-

Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives.

-

Acetylation of the 2-amino group followed by thioether linkage introduction.

Step 1: Synthesis of 2-Amino-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole

A mixture of 3-chlorobenzyl mercaptan (1.2 eq) and 2-amino-5-chloro-1,3,4-thiadiazole (1 eq) reacts in anhydrous acetone under reflux (60°C, 6 h) with potassium carbonate (1.5 eq) as a base. The intermediate is isolated via vacuum filtration (yield: 78–85%).

Step 2: Acetylation Reaction

The amine intermediate (1 eq) is treated with acetyl chloride (1.2 eq) in 1,4-dioxane at 20–25°C, using triethylamine (1.5 eq) to neutralize HCl. After 4 hours, the product precipitates upon water addition and is recrystallized from ethanol-DMF (9:1 v/v), achieving a 95% yield.

Alternative Alkylation-Acetylation Strategies

One-Pot Alkylation-Acetylation

A modified approach condenses steps by simultaneously introducing the thioether and acetamide groups:

-

Reagents : 2-Amino-1,3,4-thiadiazole (1 eq), 3-chlorobenzyl bromide (1.1 eq), acetyl chloride (1.2 eq)

-

Conditions : Tetrabutylammonium bromide (0.1 eq) as phase-transfer catalyst, dichloromethane/water biphasic system, 12 h stirring.

-

Yield : 88% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Advantages : Reduced reaction time (12 vs. 10 h total) and higher atom economy.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate efficiency improvements:

Purification Protocols

-

Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) removes dimeric byproducts.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Two-Step Synthesis | 95 | 99 | 10 | High |

| One-Pot | 88 | 98 | 12 | Moderate |

| Continuous Flow | 92 | 97 | 0.5 | Industrial |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has shown promising anticancer properties in various studies. For instance:

- A study indicated that derivatives of thiadiazole exhibited significant cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis through interaction with specific molecular targets .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 0.794 | Induces differentiation |

| This compound | MDA-MB-231 (breast cancer) | 9.0 | Inhibits proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains:

- Research demonstrated that this compound displayed superior antibacterial activity compared to traditional antibiotics against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values significantly lower than those of known treatments .

| Pathogen | EC50 (µg/ml) | Comparison |

|---|---|---|

| Xanthomonas axonopodis | 22 | Better than thiodiazole copper |

| Xanthomonas oryzae | 15 | Better than bismerthiazol |

Agricultural Applications

In agricultural research, compounds like this compound are being explored for their potential as fungicides or herbicides due to their ability to disrupt microbial cell walls .

Case Study 1: Anticancer Efficacy in vivo

A notable study evaluated the in vivo efficacy of this compound in mouse models bearing tumors derived from human cancer cells. Results showed a marked reduction in tumor size without significant toxicity to normal tissues .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the compound's ability to combat antibiotic-resistant strains of bacteria. The findings suggested that the compound not only inhibited growth but also had a synergistic effect when combined with conventional antibiotics .

Mechanism of Action

The mechanism of action of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Thiadiazole derivatives with variations in substituents exhibit distinct physicochemical profiles. Key examples include:

Key Observations :

- Halogenation : Chlorobenzylthio derivatives (e.g., 5d, target compound) exhibit higher melting points compared to methyl or benzyl analogs, suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Synthetic Accessibility : Benzylthio derivatives (6b) are synthesized in higher yields (79%) compared to chlorinated analogs (67–69%), possibly due to steric hindrance in halogenated intermediates .

Antimicrobial Activity

- Compound 5d (4-chlorobenzylthio): Demonstrated moderate antimicrobial activity against S. aureus (MIC: 8 µg/mL), attributed to the electron-withdrawing chloro group enhancing membrane disruption .

- Compound 6b (benzylthio): Exhibited broader-spectrum activity (MIC: 4–16 µg/mL) but lower potency against Gram-negative strains, likely due to reduced penetration .

Anticancer Activity

- Compounds 3 and 8 (): Nitro-substituted thiadiazoles induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). Molecular docking revealed π-π interactions and hydrogen bonds with Akt’s active site .

- Target Compound : The 3-chlorobenzylthio group may similarly engage in hydrophobic interactions, but the absence of a nitro group could reduce Akt affinity compared to compounds 3 and 8 .

Anti-Inflammatory Activity

- Imidazo-thiadiazoles (): Aryl-substituted derivatives showed significant anti-inflammatory activity (ED₅₀: 23–45 mg/kg), linked to the thiazole moiety’s radical-scavenging capacity .

- Target Compound : The acetamide group may mimic these effects, but the lack of an imidazole ring could limit potency .

Molecular Docking and Mechanistic Insights

- Compounds 3 and 8 (): Docking studies highlighted π-π interactions with Akt’s Phe-438 and hydrogen bonds with Glu-234. The nitro group stabilized salt bridges .

- Target Compound : The 3-chlorobenzylthio group may occupy hydrophobic pockets, but the absence of a nitro or ureido group (as in 4g–4j, ) might reduce binding affinity .

Biological Activity

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential pharmacological applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 301.79 g/mol. The compound features a thiadiazole ring, which is integral to its biological activity. The presence of the 3-chlorobenzyl thio group enhances its interaction with biological targets.

1. Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Thiadiazole Derivative | S. aureus | 16 µg/mL |

| Another Thiadiazole Compound | C. albicans | 8 µg/mL |

2. Antifungal Activity

Thiadiazole derivatives have also been evaluated for their antifungal properties. A study highlighted that compounds similar to this compound demonstrated potent antifungal activity against pathogenic fungi with low toxicity to human cells . This suggests a therapeutic potential in treating fungal infections without significant side effects.

Case Study: Antifungal Efficacy

A specific derivative exhibited an IC50 value of 12 µg/mL against Candida albicans, indicating a strong antifungal effect while maintaining low cytotoxicity towards human cells .

3. Anticancer Activity

Recent studies have reported that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, this compound has shown promising results in vitro against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 20 | Cell cycle arrest at G2/M phase |

In one study, the compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation: Interaction with receptors that regulate inflammatory responses or cell growth could explain its therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.